4-Hydroxymephenytoin

Übersicht

Beschreibung

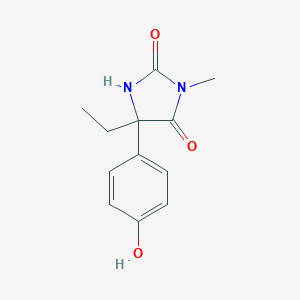

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O3. It is a derivative of hydantoin, a class of compounds known for their diverse biological activities and applications in various fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione typically involves the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione undergoes various chemical reactions including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Metabolism Studies

4-Hydroxymephenytoin is extensively utilized as a biomarker for evaluating CYP2C19 enzyme activity. Studies have demonstrated its application in:

- Phenotyping Tests : A simple and selective high-performance liquid chromatography (HPLC) method has been developed for measuring 4-OH-M levels in human urine, aiding in the assessment of CYP2C19 activity .

- Kinetic Parameter Estimation : Research involving human liver microsomes has shown large interindividual variability in the kinetic parameters for S-mephenytoin 4-hydroxylase activity, with mean values for Km and Vmax being reported, which are crucial for understanding drug metabolism variability among individuals .

Pharmacological Research

Recent studies have indicated that this compound may possess pharmacological properties beyond its role as a metabolic marker:

- Antidiabetic Properties : In a study on traditional Chinese medicine, 4-OH-M was identified as an active ingredient with potential antidiabetic effects, contributing to the therapeutic profile of herbal formulations like Yinchenhao decoction .

- Network Pharmacology : Investigations into various herbal compounds have highlighted 4-OH-M's involvement in multiple biological pathways, suggesting its role in treating metabolic disorders .

Clinical Implications

The clinical relevance of this compound extends to its potential use in personalized medicine:

- Drug Interaction Studies : Understanding the metabolism of drugs through CYP2C19 can inform clinicians about possible interactions and variations in drug efficacy among patients, particularly those on medications metabolized by this enzyme .

- Therapeutic Monitoring : Due to its stability and reliability as a metabolic marker, 4-OH-M can be used for monitoring therapeutic levels of mephenytoin and adjusting dosages accordingly to optimize treatment outcomes.

Case Study Table

Notable Research Insights

- A study highlighted the development of a simple assay for measuring S-mephenytoin 4-hydroxylase activity, which is critical for understanding genetic polymorphisms affecting drug metabolism .

- Another investigation into traditional herbal medicines revealed that this compound contributes to the therapeutic mechanisms underlying complex formulations used for treating liver disorders .

Wirkmechanismus

The mechanism of action of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Ethyl-5-phenylhydantoin: A similar compound with a phenyl group instead of a hydroxyphenyl group.

5-Methyl-5-phenylhydantoin: Another related compound with a methyl group instead of an ethyl group.

Uniqueness

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Hydroxymephenytoin (4'-OH-MP) is a significant metabolite of the anticonvulsant drug mephenytoin, primarily formed through the action of cytochrome P450 enzymes, particularly CYP2C19. Understanding the biological activity of 4'-OH-MP is crucial for evaluating its pharmacological effects and potential therapeutic applications.

Metabolism and Pharmacokinetics

4'-OH-MP is produced via the 4'-hydroxylation of mephenytoin, a process predominantly mediated by CYP2C19. The metabolic pathway is influenced by genetic polymorphisms in the CYP2C19 gene, which categorize individuals into extensive metabolizers (EMs) and poor metabolizers (PMs). Studies have shown that PMs exhibit significantly lower urinary excretion rates of 4'-OH-MP compared to EMs, highlighting the importance of genetic factors in drug metabolism.

Table 1: Urinary Excretion of 4'-Hydroxymephenytoin in Different Genotypes

| Genotype | Cumulative Excretion (0-12h) | Variability (%) |

|---|---|---|

| CYP2C19 *1/*1 | High | 7 |

| CYP2C19 *1/*2 | Moderate | 10 |

| CYP2C19 *2/*2 | Low | 15 |

Biological Effects

Research indicates that 4'-OH-MP possesses various biological activities beyond its role as a mere metabolite. Notably, it has been implicated in the modulation of insulin secretion and has shown potential neuroprotective effects.

Case Study: Neuroprotective Effects

A study examined the neuroprotective properties of 4'-OH-MP in a rat model of ischemic stroke. Administration of 4'-OH-MP significantly reduced neuronal damage and infarction size when given post-occlusion. This suggests that it may play a role in protecting neurons during ischemic events, possibly through mechanisms involving the modulation of inflammatory pathways.

Pharmacological Activity

The pharmacological profile of 4'-OH-MP has been explored through various studies:

- Cytochrome P450 Interaction : In vitro studies have demonstrated that 4'-OH-MP can inhibit certain CYP450 enzymes, indicating potential drug-drug interactions that could affect the metabolism of co-administered drugs.

- Insulin Secretion : Research has shown that 4'-OH-MP can enhance insulin secretion in vitro, suggesting a possible role in diabetes management or metabolic syndrome.

Table 2: Pharmacological Actions of this compound

| Action | Effect | Reference |

|---|---|---|

| Cytochrome P450 Inhibition | Alters drug metabolism | |

| Neuroprotection | Reduces infarction size | |

| Insulin Secretion Enhancement | Increases insulin release |

Clinical Implications

The biological activity of 4'-OH-MP underscores its potential therapeutic applications. Its ability to modulate cytochrome P450 activity could be harnessed to optimize drug regimens in patients with varying CYP2C19 genotypes. Furthermore, its neuroprotective properties open avenues for research into treatments for neurodegenerative diseases and stroke.

Eigenschaften

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPLORUDZLXXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977407 | |

| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61837-65-8 | |

| Record name | 4-Hydroxymephenytoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.